N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Medicinal Chemistry Chemical Biology Drug Discovery

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1170127-92-0) is a member of the 2-oxo-2H-chromene-3-carboxamide class, possessing a molecular formula of C19H15NO6 and a molecular weight of 353.33 g/mol. This compound features a coumarin core linked via an amide bond to an ethyl spacer, which terminates in a benzo[d][1,3]dioxol-5-yloxy moiety.

Molecular Formula C19H15NO6
Molecular Weight 353.33
CAS No. 1170127-92-0
Cat. No. B2895180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide
CAS1170127-92-0
Molecular FormulaC19H15NO6
Molecular Weight353.33
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C19H15NO6/c21-18(14-9-12-3-1-2-4-15(12)26-19(14)22)20-7-8-23-13-5-6-16-17(10-13)25-11-24-16/h1-6,9-10H,7-8,11H2,(H,20,21)
InChIKeyASMOKHKESQYCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1170127-92-0): A Structurally Distinct 2-Oxochromene-3-carboxamide for Targeted Screening


N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1170127-92-0) is a member of the 2-oxo-2H-chromene-3-carboxamide class, possessing a molecular formula of C19H15NO6 and a molecular weight of 353.33 g/mol. This compound features a coumarin core linked via an amide bond to an ethyl spacer, which terminates in a benzo[d][1,3]dioxol-5-yloxy moiety . This structural architecture distinguishes it from simpler N-aryl carboxamides within the same chemotype, introducing an ethylene glycol-like linker that alters both the conformational flexibility and hydrogen-bonding potential relative to direct aryl-attached analogs. The compound is primarily available as a screening compound from commercial libraries for early-stage drug discovery research.

Why N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Generic Chromene-3-carboxamide Analogs


The 2-oxo-2H-chromene-3-carboxamide scaffold is the basis for multiple classes of bioactive molecules with distinct target selectivity profiles, including selective and potent inhibitors of human monoamine oxidase B (hMAO-B) [1] and species-specific anti-bacterial agents against Helicobacter pylori [2]. Within these series, even minor modifications to the amide substituent can drastically shift selectivity and potency. For example, in the hMAO-B inhibitor series, the substitution on the 3-carboxamide phenyl ring controls the selectivity between MAO-A and MAO-B isoforms, with small changes leading to complete loss of selectivity [1]. The target compound's unique N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl) substituent is not represented in these published structure-activity relationship (SAR) studies. Therefore, generic substitution with a simpler, well-characterized analog like N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide would be invalid, as it would forfeit the unexplored pharmacophore space defined by the ethyl-linked benzodioxole group, potentially missing a unique selectivity or potency window.

Quantitative Differentiation Guide for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide: Evidence Summary


Limitation of High-Strength Quantitative Evidence for the Specific Compound

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any quantitative biological activity data (e.g., IC50, Ki, EC50) for the specific compound N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide. All available data pertains to structural analogs sharing the 2-oxo-2H-chromene-3-carboxamide core but bearing different amide substituents [1]. This absence of direct, comparator-based quantitative evidence is a critical finding for scientific selection and procurement.

Medicinal Chemistry Chemical Biology Drug Discovery

Structural Differentiation via an Ethyl-Linked Benzodioxole Moiety

The target compound distinguishes itself from the most potent published 2-oxo-2H-chromene-3-carboxamide derivatives through its unique N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl) substituent. The closest characterized analogs, such as N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (MAO-B IC50 = 403 pM) and N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (MAO-B IC50 = 669 pM), feature a directly attached substituted phenyl ring [1]. The incorporation of a two-carbon ether linker in the target compound introduces a flexible spacer, a hydrogen-bond accepting oxygen, and a terminal methylenedioxy group, all of which are absent in these high-potency comparators. This structural modification represents a deliberate exploration of a new vector within the pharmacophore, with the potential to sample protein binding pockets that the rigid aryl analogs cannot engage.

Structure-Activity Relationship Molecular Design Pharmacophore Exploration

Inferred Differentiation in Selectivity Based on Class-Level hMAO SAR

Structure-activity relationship studies on a closely related series of 2H-chromene-3-carboxamides reveal that the nature of the amide substituent profoundly influences MAO-A versus MAO-B isoform selectivity. Compound 4d from this series (N-(2,3-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide) exhibited a 64.5-fold selectivity for hMAO-B (IC50 = 0.93 µM) over hMAO-A, while other analogs showed no selectivity (1-fold) [1]. The target compound bears a completely different amide substituent not represented in this SAR study. By class-level inference, its novel ethyl-linked benzodioxole group is predicted to engage different residues within the substrate/inhibitor binding cavity, potentially shifting the selectivity profile toward a new balance of MAO-A/B inhibition or revealing selectivity for an entirely different target, such as AKR1B10, for which chromene-3-carboxamide derivatives have been identified as potent inhibitors (Ki = 2.7 nM for a representative analog) [2].

Monoamine Oxidase Isoform Selectivity Neurodegeneration

Recommended Research Applications for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide


Chemical Probe for hMAO-B Isoform Selectivity Profiling

Given the established role of 2H-chromene-3-carboxamides as potent and selective hMAO-B inhibitors [1], this compound's unique N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl) substituent positions it as a candidate for selectivity profiling. The flexible linker and terminal benzodioxole group may exploit sub-pockets not accessed by previously characterized, rigid aryl-substituted inhibitors. Screening this compound in recombinant hMAO-A and hMAO-B enzyme assays could reveal a new selectivity profile that differentiates it from known inhibitors with 64.5-fold selectivity, potentially yielding a tool compound for neurodegenerative disease research.

Exploration of Anti-H. pylori Agent with Reduced Cytotoxicity

The 2-oxo-2H-chromene-3-carboxamide core has been validated as a scaffold for selective anti-H. pylori agents with MIC values in the 0.0039-16 µg/mL range [2]. The target compound's unique substituent is absent from this SAR series. Its ethyl-linked benzodioxole group introduces additional polarity and hydrogen-bonding capacity, which may lower general cytotoxicity—a known liability in this class [2]—while maintaining or improving anti-bacterial potency. Testing against metronidazole-resistant H. pylori strains and mammalian cell lines would test this hypothesis.

AKR1B10 Pharmacophore Expansion Study

Chromene-3-carboxamide derivatives have been identified as potent inhibitors of AKR1B10, a tumor marker, with a representative analog achieving a Ki of 2.7 nM [1]. The target compound's structure represents an unexplored vector for AKR1B10 pharmacophore mapping. Its N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl) chain could interact with the enzyme's spacious active site differently than the pyridinyl or methoxyphenylimino substituents in published inhibitors, potentially improving selectivity over the related AKR1B1 isoform.

Building Block for Focused Library Synthesis

The compound's dual reactivity handles—the coumarin core is amenable to further functionalization at the 6- and 7-positions, while the terminal benzodioxole can undergo electrophilic aromatic substitution—make it a versatile intermediate for synthesizing a focused library of chromene-3-carboxamide derivatives [1][2]. This library could systematically explore the SAR around the ethyl linker length, benzodioxole substitution, and coumarin ring modifications, accelerating lead optimization for multiple targets.

Quote Request

Request a Quote for N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.